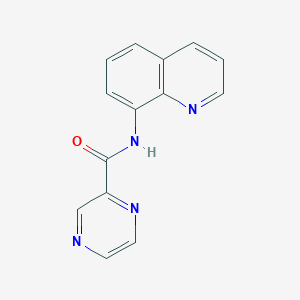

N-(quinolin-8-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(quinolin-8-yl)pyrazine-2-carboxamide (HL1) is a tridentate ligand with the molecular formula C₁₄H₁₀N₄O, composed of a quinoline moiety linked to a pyrazine ring via a carboxamide bridge. Its crystal structure reveals three independent molecules (A, B, and C) in the asymmetric unit, each stabilized by bifurcated intramolecular N–H⋯N hydrogen bonds involving the quinoline and pyrazine nitrogen atoms . The pyrazine and quinoline rings are nearly coplanar, with dihedral angles of 3.1–4.5°, facilitating π-π stacking interactions. HL1 also forms a short intramolecular C–H⋯O contact, enhancing conformational rigidity .

HL1 exhibits versatile coordination chemistry. Reaction with Cu(CH₃CO₂)₂ yields a tetranuclear copper(II) complex, [Cu₄(C₄₂H₄₄N₈O₁₆)]·2CH₃OH, featuring a paddle-wheel core bridged by acetate ligands and HL1. The complex adopts a distorted square-planar geometry, with Cu–N bond lengths of 1.97–2.03 Å and Cu–O bonds of 1.94–2.33 Å .

Preparation Methods

The synthesis of QN523 involves several steps, starting with the preparation of quinolin-8-yl-nicotinamide. The synthetic route typically includes the following steps:

Formation of the quinoline ring: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

Nicotinamide attachment: The quinoline derivative is then reacted with nicotinic acid or its derivatives under specific conditions to form the quinolin-8-yl-nicotinamide scaffold.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

N-(quinolin-8-yl)pyrazine-2-carboxamide acts as a tridentate N,N,O-donor ligand , coordinating through:

-

Pyrazine nitrogen (N1)

-

Quinoline nitrogen (N2)

-

Carboxamide oxygen (O1)

This coordination mode has been observed in reactions with Cu(II), Ru(II), and Pd(II) ions, forming complexes with distinct geometries and reactivities .

Tetranuclear Copper Complex

Reaction with copper(II) acetate yields a tetranuclear complex:

Reaction:

4Cu(OAc)2+2HL1→[Cu4(μ−OAc)6(L1)2(MeOH)2]⋅2MeOH

Key Features:

-

Central Cu₂ paddle-wheel unit bridged by acetate ligands

| Property | Value/Description |

|---|---|

| Cu⋯Cu Distance | 3.772 Å (central paddle-wheel) |

| Coordination Sphere | N,N,O (HL1) + acetate/methanol |

| Magnetic Properties | Antiferromagnetic coupling |

Binuclear Copper Complex

With Cu(ClO₄)₂, a binuclear complex forms:

Structure:

[μ−(3−{hydroxy[(quinolin−8−yl)imino]methyl}pyrazin−2−yl)]2Cu2

Ruthenium(II) Complexes

Reactions with [Ru(η⁶-p-cymene)Cl₂]₂ yield dinuclear piano-stool complexes:

Example:

[{Ru(p-cymene)Cl}2(μ−L2)][PF6](Ru2)

Catalytic Activity:

-

Transfer hydrogenation of ketones (e.g., acetophenone → 1-phenylethanol)

Palladium(II) Complexes

Treatment with [PdCl₂(NCMe)₂] produces square-planar complexes:

General Formula:

[Pd(L)Cl](L = this compound)

Reactivity Trends:

| Substrate | Relative Reactivity (k, M⁻¹s⁻¹) |

|---|---|

| Thiourea (Tu) | 1.25 × 10⁻³ |

| L-Methionine (Met) | 8.70 × 10⁻⁴ |

| 5′-GMP | 6.32 × 10⁻⁴ |

Hydrogen Bonding in Coordination

Intramolecular N—H⋯N and C—H⋯O interactions stabilize ligand conformation, preorganizing it for metal binding .

π-Conjugation Effects

Extended π-conjugation in HL1 enhances:

Reaction Optimization

Synthetic Conditions for HL1 Complexes:

Critical Factors:

-

Anion type (acetate vs perchlorate) dictates nuclearity (tetra- vs binuclear)

-

Steric effects from p-cymene in Ru complexes modulate catalytic activity

This comprehensive analysis underscores the compound’s versatility in forming structurally diverse metal complexes with applications spanning catalysis, magnetism, and biomedicine .

Scientific Research Applications

Coordination Chemistry

N-(quinolin-8-yl)pyrazine-2-carboxamide acts as a tridentate ligand, coordinating to metal ions through its nitrogen atoms . For instance, it reacts with copper(II) acetate to form tetranuclear copper complexes .

Tetranuclear Copper(II) Complex

- The reaction of this compound (HL1) with Cu(CH3CO2)2 yields [Cu4(C42H44N8O16)]·2CH3OH, a tetranuclear complex .

- This complex features a central tetra-kis-(μ-acetato)-dicopper paddle-wheel moiety linked by bridging acetato ions to a mononuclear copper(II)-(L1) complex .

- Crystal structure analysis reveals that the complex molecules are linked by O-H⋯O hydrogen bonds, forming chains and a supramolecular framework .

Palladium(II) Complexes

- This compound (L) and its derivatives react with [PdCl42(NCMe)]2 to form Pd(II) complexes like [Pd(L)Cl] .

- These complexes exhibit distorted square planar geometries with the carboxamide and chloride ligands around the Pd(II) coordination sphere .

- Electrochemical investigations show irreversible one-electron oxidation reactions for these complexes .

Biological Interactions

Palladium(II) complexes of this compound show interactions with biomolecules such as thiourea, L-methionine, and guanosine 5'-diphosphate disodium salt .

- The reactivity kinetics of these complexes vary depending on the specific ligand structure, influencing their binding affinity to CT-DNA and BSA .

- The order of reactivity is as follows: PdL > 1PdL > 2PdL > 3PdL .

Medicinal Chemistry

In vitro studies have assessed the cytotoxicity of this compound-based Palladium(II) complexes against several cancer cell lines .

- These complexes exhibit potent cytotoxic effects on A549, PC-3, HT-29, and Caco-2 cancer cell lines, comparable to cisplatin, and display lower toxicity on normal cells (KMST-6) .

- This suggests potential applications in developing new anticancer agents with reduced side effects .

Structural Characteristics

The crystal structure of this compound reveals important structural features .

- The molecule crystallizes with three independent molecules (A, B, and C) in the asymmetric unit, all of which are relatively planar .

- Intramolecular N-H⋯N hydrogen bonds and C-H⋯O contacts stabilize the structure .

- Molecules stack in columns with offset π-π interactions, forming layers within the crystal .

Applications Summary

Mechanism of Action

The mechanism of action of QN523 involves the induction of apoptosis and autophagy in cancer cells. It significantly increases the expression of genes implicated in the stress response pathway, such as HSPA5, DDIT3, TRIB3, and ATF3 . Additionally, QN523 activates autophagy by increasing the expression of WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B . These molecular targets and pathways are crucial for the compound’s anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The quinoline substituent position (8-yl vs. 2-yl or 3-yl) dictates coordination geometry. HL1’s 8-yl group enables tridentate binding, while 2-yl/3-yl analogs form polymeric Hg(II) structures .

- Rigidity : HL1’s pyrazine ring enhances rigidity compared to HL7’s pyridine, influencing metal complex stability .

Key Observations :

- Antimycobacterial Activity: Electron-withdrawing substituents (e.g., CF₃, I) on the phenyl ring enhance activity, whereas HL1’s quinoline group prioritizes metal coordination over direct antimicrobial effects .

- Cytotoxicity: HL1’s Pd(II) complex (PdL2) shows potent activity against A549 and HT-29 cells, outperforming analogs with pyridine (PdL1) or bulkier quinoline-carboxamide ligands (PdL4) .

Coordination Chemistry

Key Observations :

Biological Activity

N-(quinolin-8-yl)pyrazine-2-carboxamide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities, particularly in cancer treatment and as a ligand in metal complexes. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (HL1) is characterized by a quinoline moiety linked to a pyrazine ring with a carboxamide functional group. Its molecular formula is C14H10N4O, and it exhibits tridentate coordination properties, making it suitable for forming complexes with metal ions .

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, the optimized analog QN523 demonstrated significant potency with an IC50 value of 0.11 μM in MIA PaCa-2 pancreatic cancer cells, comparable to the standard chemotherapy drug gemcitabine . The following table summarizes the cytotoxicity data across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MIA PaCa-2 (Pancreatic) | 0.11 |

| Jurkat (Leukemia) | 0.5 |

| HCT116 (Colorectal) | 0.3 |

| U251 (Glioblastoma) | 7.59 |

These findings indicate that this compound and its derivatives activate cellular stress response pathways and autophagy mechanisms, which are crucial for their anticancer effects. Gene expression studies revealed upregulation of stress response genes such as HSPA5 and ATF3 following treatment, suggesting that these pathways play a role in mediating cytotoxicity .

Metal Complexes and Enhanced Activity

The compound has also been explored as a ligand in metal complexes, particularly with copper ions. Studies have shown that the combination of this compound with copper(II) enhances cytotoxicity significantly compared to the free ligand alone. For instance, the copper complex Cu(L1) exhibited an IC50 value of 7.59 μM against U251 cells, demonstrating selective toxicity towards cancer cells over healthy cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the pyrazine and quinoline moieties affect biological activity. For example, replacing certain substituents on the pyrazine ring resulted in varying degrees of potency across different cancer cell lines. The absence of specific nitrogen atoms in analogs led to decreased cytotoxicity, highlighting the importance of maintaining certain structural features for optimal activity .

Case Studies and Clinical Implications

Several case studies have illustrated the potential of this compound as a lead compound for further development:

- Pancreatic Cancer : Preclinical studies using xenograft models demonstrated that QN523 not only inhibited tumor growth but also altered gene expression profiles associated with stress responses and autophagy .

- Metal Chelation Therapy : The use of copper complexes has shown promise in enhancing selectivity towards tumor cells while reducing toxicity to normal cells, suggesting potential applications in targeted therapy .

- Comparative Studies : The selectivity index of copper chelates was found to be significantly improved over traditional chemotherapeutics like cisplatin, indicating a potential shift towards more effective treatment options for cancers such as triple-negative breast cancer .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare N-(quinolin-8-yl)pyrazine-2-carboxamide?

The ligand is synthesized via a condensation reaction between 8-aminoquinoline and pyrazine-2-carboxylic acid. Key steps include:

- Reacting equimolar amounts of 8-aminoquinoline and pyrazine-2-carboxylic acid in pyridine.

- Using triphenylphosphine oxide (TPPO) as a catalyst and tetrabutylammonium bromide (TBAB) to enhance solubility.

- Heating at 100°C for 12 hours under reflux, followed by cooling, filtration, and drying to yield the product (76–94% yields) .

- Characterization via 1H NMR and 13C NMR spectroscopy confirms the amide bond formation .

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the primary method:

- Single crystals are grown via slow evaporation of a methanol solution.

- Diffraction data collected on a STOE-Siemens AED2 diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure solved using SHELXS-97 and refined with SHELXL-2018/3.

- Key findings: Three independent molecules in the asymmetric unit with planar geometries (RMSD ≤ 0.068 Å), intramolecular N–H⋯N hydrogen bonds, and π-stacking interactions (3.367–3.589 Å intercentroid distances) .

Q. What spectroscopic and analytical techniques validate the ligand’s purity and structure?

- NMR spectroscopy : 1H and 13C NMR confirm proton environments and carbon backbone .

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions .

- Elemental analysis : Validates stoichiometry (e.g., C14H10N4O, Mr = 250.26) .

Advanced Research Questions

Q. How do structural features of N-(quinolin-8-yl)pyrazine-2-carboxamide influence its coordination chemistry?

- The ligand acts as a tridentate N,N′,N′′ donor via pyrazine N, quinoline N, and amide O atoms.

- In copper(II) complexes, it forms distorted square-planar geometries (e.g., CuN3O coordination with χ factor = 0.17) .

- Substituent effects: Electron-withdrawing groups on pyrazine (e.g., Cl) increase metal-binding affinity, while methyl groups alter steric hindrance .

Q. How can crystallographic data discrepancies be resolved when analyzing metal complexes of this ligand?

- Cross-validate with the Cambridge Structural Database (CSD) to compare bond metrics (e.g., Cu–N distances: 1.95–2.05 Å).

- Refinement protocols: Use SHELXL with high-resolution data (R1* < 0.06) and apply restraints for disordered regions .

- For ambiguous electron density, employ difference Fourier maps and occupancy adjustments .

Q. What strategies optimize the synthesis of transition-metal complexes using this ligand?

- Solvent selection : Methanol/water mixtures reduce ligand hydrolysis during complexation .

- Stoichiometric control : A 1:2 metal-to-ligand ratio prevents polynuclear byproducts in copper(II) systems .

- Anion effects : Acetate ions favor mononuclear complexes, while chloride promotes tetranuclear clusters .

Q. How do π-π interactions and hydrogen bonding govern the supramolecular assembly of this ligand?

- Intramolecular interactions : Bifurcated N–H⋯N and C–H⋯O bonds stabilize planar conformations .

- Intermolecular stacking : Offset π-π interactions (3.367–3.736 Å) form columnar arrangements parallel to the ab plane .

- Hydrogen-bond networks : O–H⋯O and C–H⋯O bonds link complexes into 2D layers or 3D frameworks .

Q. How can computational methods (e.g., DFT) complement experimental studies on ligand reactivity?

- Geometry optimization : Validate coordination geometries (e.g., χ factor deviations) using B3LYP/6-31G* basis sets .

- Kinetic modeling : Correlate DFT-calculated activation energies with substitution rates (e.g., thiourea vs. 5′-GMP reactivity) .

- Electronic structure analysis : HOMO-LUMO gaps predict redox behavior (e.g., irreversible PdII oxidation at +0.85 V) .

Q. Methodological Notes

Properties

Molecular Formula |

C14H10N4O |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

N-quinolin-8-ylpyrazine-2-carboxamide |

InChI |

InChI=1S/C14H10N4O/c19-14(12-9-15-7-8-16-12)18-11-5-1-3-10-4-2-6-17-13(10)11/h1-9H,(H,18,19) |

InChI Key |

CYTYVKQBOOTXRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=NC=CN=C3)N=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.